

# [(2R)-2-methyloxiran-2-yl]methanol CAS number and identifiers

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## Compound of Interest

Compound Name: [(2R)-2-methyloxiran-2-yl]methanol

Cat. No.: B2750663

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## Technical Guide: [(2R)-2-methyloxiran-2-yl]methanol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of [(2R)-2-methyloxiran-2-yl]methanol, a pivotal chiral building block in modern asymmetric synthesis, with a particular focus on its application in pharmaceutical development.

## Introduction

[(2R)-2-methyloxiran-2-yl]methanol is a high-value chiral epoxide that serves as a versatile intermediate in the synthesis of complex, enantiomerically pure molecules. Its structure, featuring a stereocenter at the C2 position of the oxirane ring and two distinct, reactive functional groups (an epoxide and a primary alcohol), makes it an invaluable precursor in the pharmaceutical industry. The precise stereochemistry of this compound is crucial for the biological activity of many active pharmaceutical ingredients (APIs). A notable application is its role as a key fragment in the synthesis of Carfilzomib, a tetrapeptide epoxyketone used for treating multiple myeloma. The (R)-configuration of the methyloxirane moiety is essential for Carfilzomib's ability to irreversibly bind to the 20S proteasome, inducing apoptosis in cancer cells.

## Chemical Identifiers and Properties

Accurate identification and understanding of the physicochemical properties of **[(2R)-2-methyloxiran-2-yl]methanol** are fundamental for its application in research and development.

## Chemical Identifiers

A list of key identifiers for both the specific (2R)-enantiomer and the racemic mixture is provided below.

Identifier	[(2R)-2-methyloxiran-2-yl]methanol	(2-methyloxiran-2-yl)methanol (Racemic)
CAS Number	86884-89-1[1]	872-30-0[2][3]
IUPAC Name	(2R)-(2-methyloxiran-2-yl)methanol	(2-methyloxiran-2-yl)methanol[2]
Synonyms	(R)-2-Methylglycidol, (2R)-methylglycidol, 2-Methyl-2,3-epoxy-1-propanol[1][4]	2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol[2]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> [4]	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> [2][3]
InChI	1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m1/s1	InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3[2]
InChIKey	AAVHHYWBSVSPPN-SCSAIBSYSA-N	AAVHHYWBSVSPPN-UHFFFAOYSA-N[2]
SMILES	C[C@@]1(CO1)CO	CC1(CO)CO1[2]
MDL Number	MFCD00075021	-

## Physicochemical and Spectroscopic Data

The following table summarizes key physical, chemical, and computed properties. Experimental spectroscopic data is often specific to the solvent and conditions used for analysis and should be referenced from primary literature upon synthesis and characterization.

Property	Value
Molecular Weight	88.11 g/mol [2]
Exact Mass	88.052429494 Da[2][3]
Appearance	Clear colourless liquid[4]
Density	1.084 g/cm <sup>3</sup> (Computed)[3]
Boiling Point	141.8 °C (Computed)[3]
Flash Point	62.8 °C (Computed)[3]
Topological Polar Surface Area	32.8 Å <sup>2</sup> [2]
XLogP3	-0.6 (Computed)[2]
Hydrogen Bond Donor Count	1[2][3]
Hydrogen Bond Acceptor Count	2[2][3]
Rotatable Bond Count	1[2][3]

## Experimental Protocols

The synthesis of enantiomerically pure **[(2R)-2-methyloxiran-2-yl]methanol** is most effectively achieved via the Sharpless Asymmetric Epoxidation. This method is renowned for its high enantioselectivity and reliability.

### Synthesis via Sharpless Asymmetric Epoxidation

This protocol details the synthesis of **[(2R)-2-methyloxiran-2-yl]methanol** from the prochiral allylic alcohol, 2-methyl-2-propen-1-ol.

**Reaction Principle:** The Sharpless epoxidation utilizes a chiral catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. This complex catalyzes the enantioselective transfer of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to the double bond of an allylic alcohol. The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. For the desired (2R)-product, L-(+)-diethyl tartrate is used.

## Materials:

- 2-methyl-2-propen-1-ol
- Titanium(IV) isopropoxide ( $\text{Ti}(\text{O}^i\text{Pr})_4$ )
- L-(+)-Diethyl tartrate (L-(+)-DET)
- tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
- Powdered 3Å molecular sieves
- Dichloromethane (DCM), anhydrous
- 10% w/w aqueous solution of sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- **Reactor Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (approximately 5-10 g). Anhydrous dichloromethane (DCM, 250 mL) is added, and the slurry is cooled to -20 °C using a cryostat or a dry ice/acetone bath.
- **Catalyst Formation:** To the cooled slurry, add L-(+)-diethyl tartrate (6.0 mmol) followed by titanium(IV) isopropoxide (5.0 mmol). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral titanium complex.
- **Substrate Addition:** 2-methyl-2-propen-1-ol (50 mmol) is added to the reaction mixture.
- **Epoxidation:** A 5.5 M solution of tert-butyl hydroperoxide in decane (2 equivalents, 100 mmol) is added dropwise to the stirred solution over approximately 1 hour, ensuring the internal temperature does not rise above -15 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

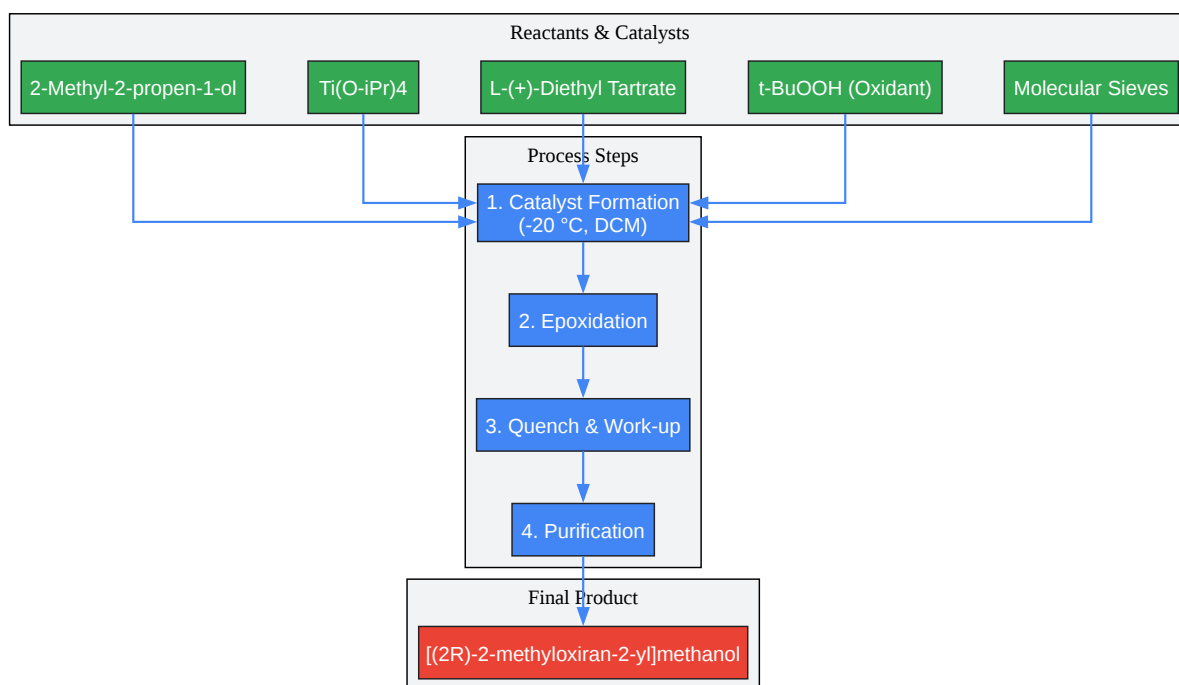
- **Quenching and Work-up:** Upon completion, the reaction is quenched by the addition of a 10% w/w aqueous solution of sodium hydroxide (30 mL). The mixture is removed from the cooling bath and stirred vigorously at room temperature for 1 hour, during which a white precipitate of titanium salts forms.
- **Filtration and Extraction:** The slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with DCM. The combined organic filtrate is transferred to a separatory funnel and washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield **[(2R)-2-methyloxiran-2-yl]methanol** as a clear, colorless oil.

## Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic relationships involving **[(2R)-2-methyloxiran-2-yl]methanol**.

### Sharpless Asymmetric Epoxidation Workflow

This diagram outlines the process flow for the synthesis of **[(2R)-2-methyloxiran-2-yl]methanol**.

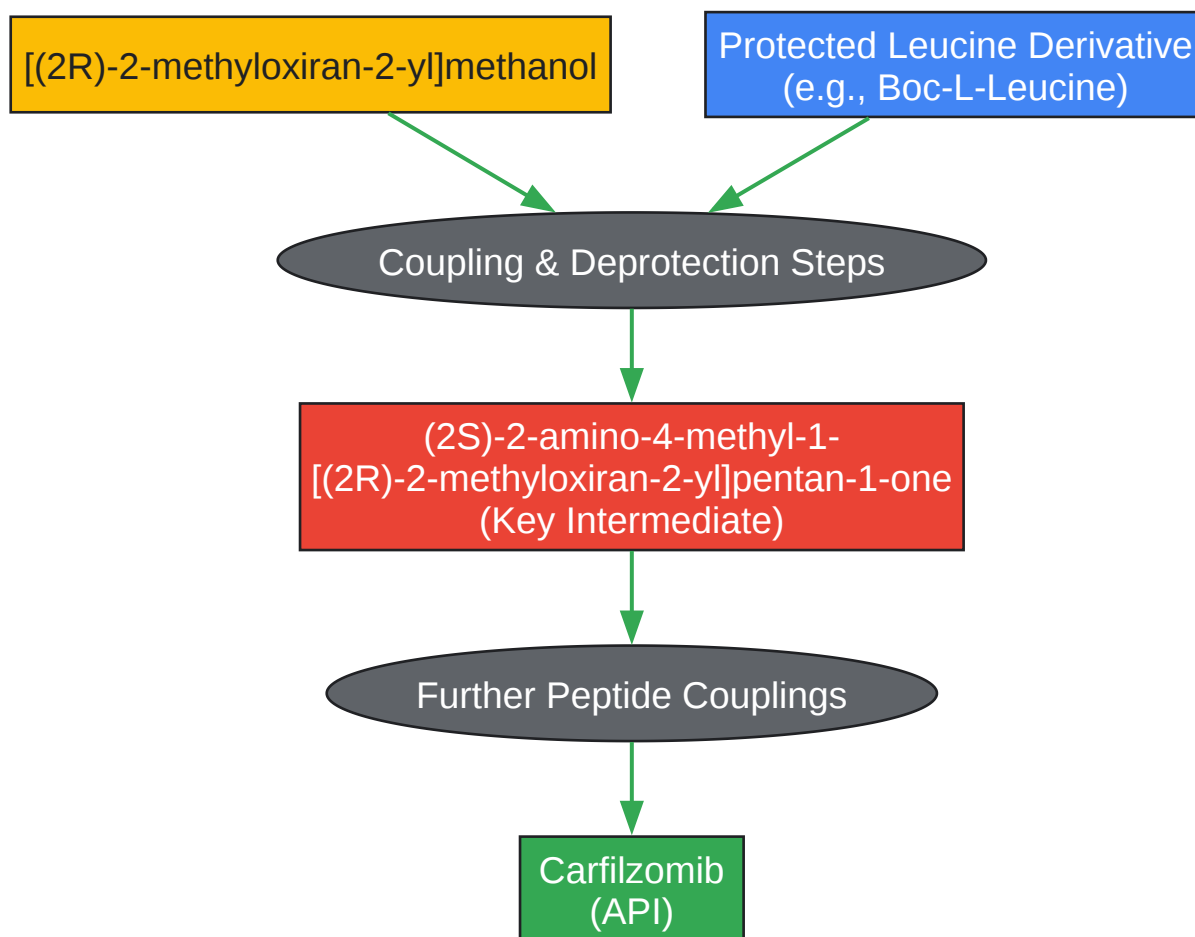


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Caption: Workflow for Sharpless Asymmetric Epoxidation.

## Role in Carfilzomib Synthesis

This diagram shows the logical relationship of [(2R)-2-methyloxiran-2-yl]methanol as a key building block for a critical intermediate in the synthesis of the drug Carfilzomib.



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Caption: Role as a precursor in Carfilzomib synthesis.

## Conclusion

**[(2R)-2-methyloxiran-2-yl]methanol** stands out as a critical chiral intermediate for the pharmaceutical industry. Its efficient and highly stereoselective synthesis via the Sharpless Asymmetric Epoxidation allows for its integration into complex drug molecules where precise stereochemistry is paramount for therapeutic efficacy. The continued application of this building block in the development of novel APIs, exemplified by its role in Carfilzomib, underscores its importance for researchers and professionals in drug discovery and process development.

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